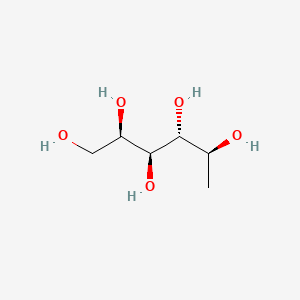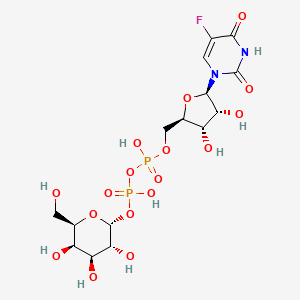
L-Fucitol
Übersicht
Beschreibung
Es kann auch durch die Reduktion von Fucose gewonnen werden . Fucitol ist ein Hexan-1,2,3,4,5-pentol, d. h. es hat fünf Hydroxylgruppen, die an eine sechsgliedrige Kohlenstoffkette gebunden sind. Es gehört zur Familie der Hexosen, bei denen es sich um Monosaccharide handelt, die sechs Kohlenstoffatome enthalten .
Wirkmechanismus
Target of Action
L-Fucitol, also known as fucitol or 1-Deoxy-D-galactitol, primarily targets the enzyme L-fucose isomerase . This enzyme is found in various organisms, including Shigella flexneri . The role of L-fucose isomerase is to convert the aldose L-fucose into the corresponding ketose L-fuculose .
Mode of Action
This compound interacts with its target, L-fucose isomerase, by mimicking a bound L-fucose molecule in its open chain form . This interaction results in the conversion of the aldose L-fucose into the corresponding ketose L-fuculose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the isomerization of L-fucose to L-fuculose, catalyzed by L-fucose isomerase This reaction is part of the larger carbohydrate metabolism pathway
Result of Action
The primary molecular effect of this compound’s action is the conversion of L-fucose to L-fuculose . This conversion could potentially influence various cellular processes given the role of carbohydrates in cellular function.
Action Environment
Like many biochemical reactions, the activity of l-fucose isomerase and the efficacy of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
L-Fucitol plays a significant role in biochemical reactions, particularly in the metabolism of L-fucose. It interacts with several enzymes, including L-fucose isomerase, which converts L-fucose to L-fuculose, and subsequently, L-fuculose reductase, which reduces L-fuculose to this compound . These interactions are essential for the conversion and utilization of L-fucose in various biological processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the metabolism of sugars and sugar alcohols. Additionally, this compound can modulate cell signaling pathways that are crucial for cell growth and differentiation . Its impact on cellular metabolism includes altering the levels of metabolites and influencing the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to L-fuculose reductase, facilitating the reduction of L-fuculose to this compound . This binding interaction is crucial for the enzymatic activity and the subsequent metabolic processes. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential long-term applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on metabolic processes and cellular functions. At high doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of L-fucose. It interacts with enzymes such as L-fucose isomerase and L-fuculose reductase, which are essential for the conversion of L-fucose to this compound . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, thereby affecting overall metabolic activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, ensuring its availability for metabolic processes . The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its overall function and activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fucitol kann aus L-Fucose durch eine Reduktionsreaktion unter Verwendung von Natriumborhydrid als Reduktionsmittel synthetisiert werden. Die Reaktion wird typischerweise in einer wässrigen Lösung durchgeführt, und das Produkt wird mittels Papierchromatographie gereinigt .
Industrielle Produktionsmethoden: Für die industrielle Produktion kann Fucitol über verschiedene Wege gewonnen werden, darunter chemische Synthese, enzymatische Synthese und Extraktion aus natürlichen Quellen wie Algen. Der enzymatische Ansatz beinhaltet die Verwendung von Fucose-Isomerase, die L-Fucose und L-Fuculose ineinander umwandelt. Dieses Verfahren ist effizient für die Produktion von L-Fucose für industrielle Anwendungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fucitol unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Fucitol kann oxidiert werden, um Fucitol-Derivate zu produzieren. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wie bereits erwähnt, wird Fucitol selbst durch die Reduktion von L-Fucose unter Verwendung von Natriumborhydrid hergestellt.
Substitution: Fucitol kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene Fucitol-Derivate, die in der weiteren chemischen Synthese und Anwendung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Fucitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Fucitol wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine vielfältigen Hydroxylgruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Biologie: Fucitol wird auf seine Rolle in biologischen Systemen untersucht, insbesondere im Stoffwechsel von Fucose und verwandten Zuckern.
Medizin: Fucitol und seine Derivate werden auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antitumorale Aktivitäten.
Industrie: Fucitol wird bei der Herstellung verschiedener Industrieprodukte verwendet, darunter Kosmetika und Pharmazeutika
5. Wirkmechanismus
Der Wirkmechanismus von Fucitol beinhaltet seine Interaktion mit bestimmten Enzymen und Stoffwechselwegen. Fucitol wird durch Fucose-Isomerase metabolisiert, die es in L-Fuculose umwandelt. Diese Umwandlung ist Teil des Fucose-Stoffwechselwegs, der eine entscheidende Rolle bei verschiedenen biologischen Prozessen spielt .
Vergleich Mit ähnlichen Verbindungen
Fucitol ähnelt anderen Zuckeralkoholen wie Sorbit, Mannit und Xylit. es ist einzigartig durch seine Ableitung von Fucoidan und seine spezifische Rolle im Fucose-Stoffwechsel. Zu ähnlichen Verbindungen gehören:
Sorbit: Ein Zuckeralkohol, der aus Glucose gewonnen wird, der häufig als Süßstoff verwendet wird.
Mannit: Ein weiterer Zuckeralkohol, der als Diuretikum und in medizinischen Anwendungen verwendet wird.
Xylit: Ein Zuckeralkohol, der aus Xylose gewonnen wird, der als Süßstoff und in Zahnpflegeprodukten verwendet wird
Die Einzigartigkeit von Fucitol liegt in seiner spezifischen biologischen Rolle und seiner Gewinnung aus marinen Quellen, was es von anderen gebräuchlicheren Zuckeralkoholen abhebt.
Eigenschaften
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-06-1, 5328-43-8, 18545-96-5 | |
| Record name | 1-DEOXY-L-GALACTITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Fucitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)

